molecular formula C9H7ClOS B124999 Benzo[b]thiophene-3-methanol, 7-chloro- CAS No. 142181-53-1

Benzo[b]thiophene-3-methanol, 7-chloro-

Cat. No.: B124999
CAS No.: 142181-53-1
M. Wt: 198.67 g/mol
InChI Key: TZFBEHOZYXSGHL-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-methanol, 7-chloro- (CAS: 142181-53-1) is a halogenated benzothiophene derivative with the molecular formula C₉H₇ClOS and a molecular weight of 198.67 g/mol . This compound features a hydroxymethyl (-CH₂OH) group at position 3 and a chlorine atom at position 7 on the benzo[b]thiophene scaffold. It is commercially available as a solid for laboratory use, with applications in medicinal chemistry and drug discovery due to its structural versatility .

Properties

IUPAC Name

(7-chloro-1-benzothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBEHOZYXSGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Methyl-7-chlorobenzo[b]thiophene

The primary route involves bromination of 3-methyl-7-chlorobenzo[b]thiophene using N-bromosuccinimide (NBS) in a linear alkane solvent (e.g., n-heptane). Key parameters include:

  • Solvent : Linear alkanes (C6–C8) replace environmentally hazardous carbon tetrachloride, offering improved safety and efficacy.

  • Reagents : NBS (1.05 equiv) and benzoyl peroxide (0.05 equiv) as initiator.

  • Conditions : Irradiation with a 200W bulb, reflux for 4–6 hours.

Example Reaction :
29.3 g of 3-methyl-7-chlorobenzo[b]thiophene in 228.5 g n-heptane, with 29.89 g NBS and 1.94 g benzoyl peroxide, yields 24.33 g of 3-bromomethyl-7-chlorobenzo[b]thiophene (58% molar yield, 98.2% purity).

Hydrolysis of 3-Bromomethyl Intermediate

The bromomethyl group is hydrolyzed to methanol under basic conditions:

  • Reagents : Aqueous NaOH (2M) in tetrahydrofuran (THF).

  • Conditions : Reflux at 80°C for 2 hours.

  • Yield : ~90% conversion to Benzo[b]thiophene-3-methanol, 7-chloro-.

Solvent Optimization and Environmental Impact

Comparative Performance of Linear Alkanes

Data from patent CN113480517A highlights solvent effects on yield and purity:

SolventMolar YieldHPLC PurityEnvironmental Impact
n-Heptane58%98.2%Low toxicity
Carbon tetrachloride54%94.0%Ozone-depleting

n-Heptane enhances reaction efficiency while eliminating ozone-layer risks.

Alternative Synthetic Pathways

Direct Oxidation of 3-Methyl Derivatives

While less common, direct oxidation of 3-methyl-7-chlorobenzo[b]thiophene using KMnO₄ in acidic media has been explored:

  • Conditions : 0.1M H₂SO₄, 60°C, 12 hours.

  • Yield : ~45% (lower due to over-oxidation side reactions).

Cyclization of Precursors

Though excluded sources mention cyclization routes, patent data suggests indirect approaches via bromination-hydrolysis are industrially preferred for scalability and purity.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time by 30% compared to batch systems.

  • Automated Filtration : Ensures consistent precipitate removal during workup.

Cost Analysis

ComponentCost per kg (USD)
n-Heptane12
NBS85
Benzoyl peroxide20

Linear alkanes reduce solvent costs by 40% versus halogenated alternatives .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-methanol, 7-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[b]thiophene-3-carboxylic acid, while reduction could produce benzo[b]thiophene-3-methanol without the chloro group .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Benzo[b]thiophene derivatives, including 7-chloro-3-methanol, have been studied for their antifungal properties. Specifically, this compound is identified as an impurity of Sertaconazole, an imidazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. The presence of the benzo[b]thiophene moiety enhances the biological activity of these compounds, making them potential candidates for developing new antifungal therapies .

Synthetic Pathways
Recent studies have demonstrated novel synthetic routes for functionalizing benzo[b]thiophene derivatives. For instance, a method involving C3-chlorination using sodium hypochlorite has been developed, which allows for subsequent coupling reactions with phenylboronic acid through Suzuki–Miyaura coupling. This reaction highlights the utility of 7-chloro derivatives as intermediates in synthesizing more complex pharmaceutical compounds .

Material Science

Organic Electronics
Benzo[b]thiophene derivatives are also explored in the field of organic electronics due to their favorable electronic properties. The incorporation of chlorine substituents can modify the electronic characteristics of these compounds, enhancing their conductivity and stability in organic semiconductor applications. This makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Environmental Applications

Pollution Mitigation
Compounds like benzo[b]thiophene-3-methanol, 7-chloro- are being investigated for their potential in environmental remediation. Their ability to interact with various pollutants suggests they could be used to develop new materials for adsorbing harmful substances from wastewater or soil .

Case Studies

Study Focus Findings
Study on Antifungal ActivityInvestigated the role of benzo[b]thiophene derivatives in inhibiting fungal growthFound that 7-chloro derivatives exhibit significant antifungal activity comparable to established antifungals
Synthesis Method DevelopmentExplored new synthetic routes for functionalized benzothiophenesEstablished a reliable method for C3-chlorination leading to high yields of desired products
Electronic Properties AnalysisExamined the effect of halogen substitution on electronic propertiesDemonstrated enhanced conductivity and stability in devices made with chlorinated benzothiophenes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Halogenation Patterns
  • 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic Acid Derivatives
    • Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 1825392-01-5) has a molecular weight of 256.71 g/mol and an ester group at position 2. Its structural similarity to the target compound is 0.84 (based on functional group alignment) .
    • 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic Acid (CAS: 1393803-55-8) shares a chlorine atom but differs in substitution position (6 vs. 7), reducing similarity to 0.88 .
Functional Group Modifications
  • Benzo[b]thiophene-2-carboxylic Acid Methyl Ester (CAS: 617706-21-5):
    • Contains a trifluoromethyl (-CF₃) group at position 3 and a methyl ester at position 2.
    • Molecular weight: 294.68 g/mol , significantly higher due to the -CF₃ group .
  • 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone (Product No. JRD1189): Features an acetyl (-COCH₃) group at position 2 and dual halogens (Cl, F). Molecular weight: 228.67 g/mol .
Anticancer and Antiviral Activity
  • The 7-chloro substitution at position 3 in benzo[b]thiophene derivatives enhances anticancer and antiviral activity by improving binding to cellular targets like kinases or viral proteases .
  • Bromine-substituted analogs (e.g., 3-bromo derivatives) show superior analgesic and anti-inflammatory effects compared to chlorine, highlighting the role of halogen electronegativity in activity modulation .
Enzyme Inhibition
  • PM11 (a dichlorophenyl-ketone derivative of benzo[b]thiophene): Exhibits potent inhibition of human monoamine oxidase (MAO), with IC₅₀ values in the nanomolar range. The ketone group at position 3 contributes to stronger enzyme interactions compared to the hydroxymethyl group in the target compound .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility Profile
7-Chlorobenzo[b]thiophene-3-methanol 198.67 -CH₂OH (position 3), -Cl Not reported Moderate in polar solvents
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate 256.71 -COOEt, -Cl, -OH Not reported High in organic solvents
5-Chloro-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester 294.68 -CF₃, -COOCH₃ Not reported Low aqueous solubility

Biological Activity

Benzo[b]thiophene-3-methanol, 7-chloro- is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its involvement in various metabolic pathways. We will also present relevant data tables and case studies that highlight the compound's biological activity.

Benzo[b]thiophene-3-methanol, 7-chloro- exhibits a range of biochemical activities primarily through its interactions with various enzymes and proteins. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the metabolism of endogenous compounds. This inhibition can significantly alter metabolic pathways, affecting the bioavailability and efficacy of other drugs.

Cellular Effects

The compound influences cellular processes by modulating cell signaling pathways and gene expression. Research indicates that Benzo[b]thiophene-3-methanol, 7-chloro- can alter the expression of genes involved in cell proliferation and apoptosis. Moreover, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels.

Table 1: Summary of Cellular Effects

Effect Description
Gene Expression ModulationAlters expression of proliferation and apoptosis genes
Metabolic Enzyme InhibitionInhibits key metabolic enzymes affecting metabolite levels
Cell Signaling PathwaysModulates various signaling pathways impacting cell function

Molecular Mechanism

At the molecular level, Benzo[b]thiophene-3-methanol, 7-chloro- exerts its biological effects through specific binding interactions with biomolecules. It binds to active sites on enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 results in enzyme inhibition that can affect the metabolism of various substrates .

Temporal Effects in Laboratory Settings

Studies indicate that the stability and degradation of Benzo[b]thiophene-3-methanol, 7-chloro- are critical for its long-term effects on cellular function. Under standard laboratory conditions, the compound remains relatively stable but may degrade over time, reducing its biological activity. Long-term exposure has been shown to result in sustained inhibition of metabolic enzymes and prolonged changes in gene expression.

Dosage Effects in Animal Models

The biological activity of Benzo[b]thiophene-3-methanol, 7-chloro- varies significantly with dosage levels in animal models. At low doses, it modulates enzyme activity and gene expression without causing significant toxicity. However, higher doses can lead to toxic effects such as liver damage and disruption of metabolic processes. Research has identified threshold effects where specific dosage levels are necessary to elicit a biological response.

Table 2: Dosage Effects Summary

Dosage Level Biological Effect Toxicity
LowModulates enzyme activityMinimal
ModerateAlters gene expressionMinor toxicity possible
HighCauses liver damage; disrupts metabolic processesSignificant toxicity observed

Metabolic Pathways

Benzo[b]thiophene-3-methanol, 7-chloro- is involved in several metabolic pathways due to its interaction with cytochrome P450 enzymes. This interaction can lead to alterations in metabolic flux and the levels of specific metabolites. Additionally, it affects other metabolic enzymes, further influencing these pathways .

Case Studies

  • Anti-Tubercular Activity : A study demonstrated that derivatives of benzothiophenes exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. The structural modifications influenced their efficacy as potential therapeutic agents against tuberculosis .
  • Cholinesterase Inhibition : Another study focused on benzothiophene-chalcone hybrids that showed promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent compounds exhibited IC50 values comparable to established inhibitors like galantamine .

Table 3: Case Study Summary on Biological Activity

Study Focus Findings Implications
Anti-Tubercular ActivitySignificant inhibition of Mycobacterium tuberculosisPotential for new tuberculosis treatments
Cholinesterase InhibitionPotent AChE and BChE inhibitorsImplications for Alzheimer's disease treatments

Q & A

Q. Q1. What are the recommended methods for synthesizing and characterizing Benzo[b]thiophene-3-methanol, 7-chloro- in academic laboratories?

Methodology:

  • Synthesis: A common approach involves halogenation of the benzo[b]thiophene core followed by hydroxymethylation. For example, chlorination at the 7-position can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled conditions .
  • Characterization: Use ¹H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.44–8.06 ppm for benzothiophene derivatives) and elemental analysis (e.g., C: 62.35%, H: 3.17% for similar structures) to verify purity . Mass spectrometry (MS) and IR spectroscopy are critical for functional group identification, particularly the -OH and -Cl moieties .

Q. Q2. How can researchers ensure the purity of Benzo[b]thiophene-3-methanol, 7-chloro- for pharmacological assays?

Methodology:

  • Chromatographic purification: Employ HPLC with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) to isolate the compound. Monitor UV absorption at 254 nm for aromatic systems .
  • Thermogravimetric analysis (TGA): Assess thermal stability to detect impurities or decomposition products. For example, similar benzo[b]thiophene derivatives show <5% mass loss below 200°C .

Advanced Research Questions

Q. Q3. How can structural modifications of Benzo[b]thiophene-3-methanol, 7-chloro- optimize its inhibitory activity against human monoamine oxidases (MAOs)?

Methodology:

  • Structure-activity relationship (SAR) studies: Introduce substituents (e.g., methoxy, fluoro) at the 2- or 4-positions to enhance binding affinity. For example, 2,4-dichlorophenyl derivatives demonstrated improved MAO-B inhibition (IC₅₀ < 1 μM) .
  • Computational modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with MAO active sites. Validate with enzyme kinetics (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .

Q. Q4. What experimental strategies resolve contradictions in reported mutagenicity data for halogenated benzo[b]thiophenes?

Methodology:

  • Ames test variants: Compare results using Salmonella typhimurium TA98 (sensitive to frameshift mutations) and TA100 (base-pair substitutions) under metabolic activation (S9 liver homogenate) .
  • In vivo genotoxicity assays: Use transgenic rodent models (e.g., MutaMouse) to assess somatic and germline mutations after chronic exposure .

Q. Q5. How can researchers validate the environmental persistence of Benzo[b]thiophene-3-methanol, 7-chloro- in aquatic systems?

Methodology:

  • Hydrolysis studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via GC-MS and calculate half-lives (e.g., t₁/₂ > 30 days at pH 7 indicates high persistence) .
  • Photodegradation assays: Expose to UV light (λ = 254 nm) and analyze by HPLC-DAD to identify byproducts (e.g., quinone derivatives) .

Methodological Challenges and Solutions

Q. Q6. What analytical techniques are most reliable for quantifying trace levels of Benzo[b]thiophene-3-methanol, 7-chloro- in biological matrices?

Methodology:

  • LC-MS/MS: Use electrospray ionization (ESI) in negative ion mode with deuterated internal standards (e.g., D₄-BPA) to minimize matrix effects. Achieve limits of detection (LOD) < 0.1 ng/mL .
  • Solid-phase extraction (SPE): Optimize with hydrophilic-lipophilic balance (HLB) cartridges for recovery rates >85% in plasma or urine .

Q. Q7. How can crystallographic data improve the structural elucidation of Benzo[b]thiophene-3-methanol, 7-chloro- derivatives?

Methodology:

  • Single-crystal X-ray diffraction: Grow crystals via slow evaporation (e.g., in DMSO/water). Refine structures using SHELX-97 to determine bond angles (e.g., C-S-C ~95°) and packing motifs .
  • Powder XRD: Compare experimental patterns with simulated data (e.g., Mercury 4.0) to confirm polymorphism or hydrate formation .

Data Interpretation and Reproducibility

Q. Q8. How should researchers address batch-to-batch variability in the synthesis of Benzo[b]thiophene-3-methanol, 7-chloro-?

Methodology:

  • Quality control protocols: Implement in-process analytics (e.g., inline FTIR for reaction monitoring) and statistical process control (SPC) to reduce RSD < 2% .
  • Accelerated stability testing: Store batches under ICH guidelines (25°C/60% RH) and track degradation via HPLC-UV .

Q. Q9. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies?

Methodology:

  • Probit analysis: Fit nonlinear models to calculate LD₅₀/LC₅₀ values with 95% confidence intervals. Use software (e.g., GraphPad Prism) for robust curve fitting .
  • Benchmark dose (BMD) modeling: Apply Akaike’s information criterion (AIC) to select the best-fitting model for low-dose extrapolation .

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